Sparse Public Activity Profile Compared to 2-Phenyl Isomer PDE5 Inhibition
A direct quantitative comparison of 4-Phenylpyridazine-3,6-dione with its 2-phenyl isomer is not feasible due to a lack of public data. The 2-phenyl isomer series has been characterized with potent PDE5 IC50 values (e.g., 22 nM) [1]. In contrast, a BindingDB entry for a compound identified as 4-Phenylpyridazine-3,6-dione exists but reports an IC50 of 180,000 nM (180 µM) for inhibition of the dihydroorotase enzyme [2]. This single, low-potency data point for a different target cannot be used to infer a performance differential. The evidence landscape is defined by data absence, preventing any claim of parity or superiority for the target compound.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (dihydroorotase) [2] |
| Comparator Or Baseline | 2-phenyl-3,6-pyridazinedione derivative: IC50 = 22-53 nM (PDE5) [1] |
| Quantified Difference | Not calculable; different biological targets and assay conditions. |
| Conditions | Target compound: Mouse Ehrlich ascites dihydroorotase, pH 7.37 [2]. Comparator: PDE5 inhibition assay, 10 µM screening concentration [1]. |
Why This Matters
This highlights that while class analogs can be highly potent, no such evidence exists for the 4-phenyl isomer, making its procurement a choice based on structural utility rather than a known, differentiated biological performance.
- [1] Abd-Rabo, Z. S., et al. (2024). Design, synthesis, and biological evaluation of some new 2-phenyl-3,6-pyridazinedione derivatives as PDE-5 inhibitors. Bioorganic Chemistry, 145, 107213. View Source
- [2] BindingDB Entry for 4-Phenylpyridazine-3,6-dione. PrimarySearch_ki. IC50: 1.80E+5nM. Assay Description: Dihydroorotase enzyme from mouse Ehrlich ascites. View Source
